molecular formula C21H24N4O B3299340 4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide CAS No. 899753-55-0

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide

Cat. No.: B3299340
CAS No.: 899753-55-0
M. Wt: 348.4 g/mol
InChI Key: BGBMDWAOAAGHSZ-UHFFFAOYSA-N
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Description

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound that features a piperazine ring substituted with a benzyl group and an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, which is crucial for cell division. The compound inhibits tubulin polymerization, thereby disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase . Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases, a family of protease enzymes that play essential roles in programmed cell death .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound has been observed to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic proteins like Bax . This modulation of gene expression leads to increased apoptosis in cancer cells. Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for rapid cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, preventing tubulin polymerization and microtubule formation . This binding interaction is crucial for its anti-cancer activity. Additionally, the compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that continuous exposure to the compound results in sustained inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either be excreted or further metabolized, affecting the overall metabolic flux. The compound also interacts with cofactors such as NADPH, which are essential for its biotransformation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic cation transporters and distributed to various cellular compartments . It tends to accumulate in the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and DNA . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . This targeted localization is essential for its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other similar compounds. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for further research in anticancer therapy .

Properties

IUPAC Name

4-benzyl-N-(1-methylindol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-23-16-19(18-9-5-6-10-20(18)23)22-21(26)25-13-11-24(12-14-25)15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBMDWAOAAGHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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